1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol
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Overview
Description
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance efficiency and yield. Metal catalysts, such as palladium or nickel, are commonly used in these reactions to facilitate cyclization and condensation steps . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, reducing the environmental impact of these syntheses .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Quinoxaline: A related heterocyclic compound with applications in medicinal chemistry.
Uniqueness
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
656233-92-0 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO3/c1-20-12-6-3-5-11(9-12)14-10-18-17(21-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3 |
InChI Key |
HRQDANRFJOWOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origin of Product |
United States |
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